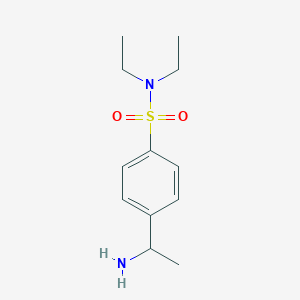

4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group, which consists of a sulfur atom, two oxygen atoms, and a nitrogen atom. They are widely used in medicinal chemistry and have various biological activities .

Synthesis Analysis

While specific synthesis methods for “4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide” were not found, the synthesis of similar compounds often involves reactions of amines with sulfonyl chlorides . The exact method would depend on the specific reactants and conditions.Chemical Reactions Analysis

The chemical reactions involving “4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide” would depend on its specific chemical structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用

Nanoparticle Delivery Systems

This compound has been used in the synthesis of nanoparticles for therapeutic applications . Specifically, it has been used in the creation of multifunctional lipid ECO (1-aminoethyl)iminobis[N-(oleicylcysteinyl-1-amino-ethyl)propionamide), a hybrid fourth-generation nano-globule and plasmid DNA (pDNA) with core shell dendrimers, for delivering gene into Retinal Pigment Epithelia (RPE) cells in vivo .

Flame Retardants

4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide has been used in the synthesis of supramolecular flame retardants . Using triethylamine (TEA) as the acid-binding agent, PZS was synthesized by the substitution reaction between cyclotriphosphazene and 4,4′-sulfonyl diphenol. Then PZS first aggregated into nuclei based on hydrogen bonding and then attached to the surface of MCA .

Polyurethane Modification

This compound could potentially be used in the modification of polyurethanes . Ionic liquids, which can be synthesized from 4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide, have been used to modify polyurethanes, enhancing their properties and expanding their applications in fields such as sensors, actuators, transistors, and antistatic films .

作用機序

Target of Action

The primary target of 4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide is the Rho-associated protein kinase . This kinase plays a crucial role in various cellular processes, including cell proliferation, apoptosis, invasion, and metastasis .

Mode of Action

4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide interacts with its targets by inhibiting the activity of Rho-associated protein kinase . This inhibition is achieved by binding to the catalytic site of the kinase, thereby preventing it from performing its normal function .

Biochemical Pathways

The inhibition of Rho-associated protein kinase by 4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide affects several biochemical pathways. These include the regulation of the actin cytoskeleton, transcriptional regulation, vesicle trafficking, morphogenesis, neutrophil activation, phagocytosis, and activation of the NADPH oxidase, mitogenesis, apoptosis, and tumorigenesis .

Pharmacokinetics

It is known that the compound is a small molecule, which suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide’s action include the inhibition of calcium sensitization, which affects smooth muscle relaxation . At the cellular level, it has been shown to abolish stress fibers in certain cell types .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-4-14(5-2)17(15,16)12-8-6-11(7-9-12)10(3)13/h6-10H,4-5,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYBJCPCCOIVNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-Dimethylphenyl)-4-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2422404.png)

![tert-Butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2422407.png)

![1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2422418.png)